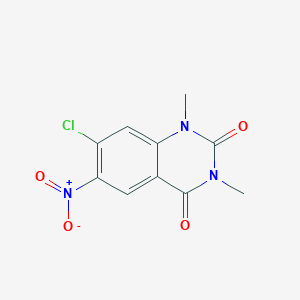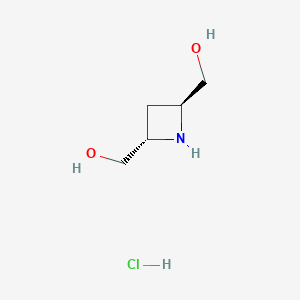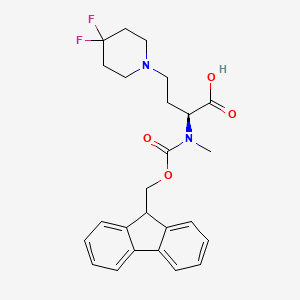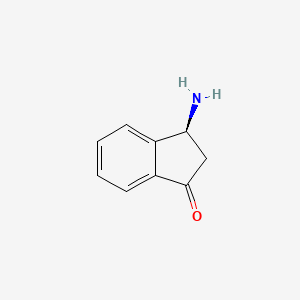
(S)-3-Amino-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2,3-dihydro-1H-inden-1-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a dihydroindenone core, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2,3-dihydro-1H-inden-1-one typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-amino-1-indanone using chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under mild temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions: (S)-3-Amino-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be further reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, sulfonamides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in the synthesis of complex organic molecules.
科学研究应用
(S)-3-Amino-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of (S)-3-Amino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of enzymes, modulating various biochemical pathways.
相似化合物的比较
®-3-Amino-2,3-dihydro-1H-inden-1-one: The enantiomer of the compound, with different biological activities.
3-Amino-1-indanone: The non-chiral precursor, used in various synthetic applications.
2-Aminoindan: A structurally similar compound with different chemical properties.
Uniqueness: (S)-3-Amino-2,3-dihydro-1H-inden-1-one is unique due to its chiral nature and the presence of both an amino group and a dihydroindenone core. This combination of features makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(3S)-3-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m0/s1 |
InChI 键 |
HNXHMCTUYDVMNC-QMMMGPOBSA-N |
手性 SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)N |
规范 SMILES |
C1C(C2=CC=CC=C2C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


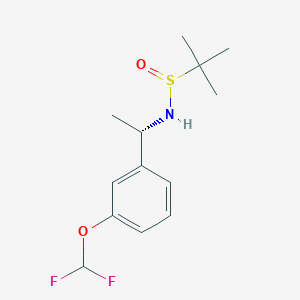
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)

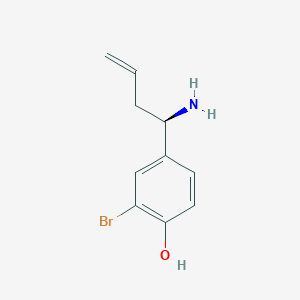
![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
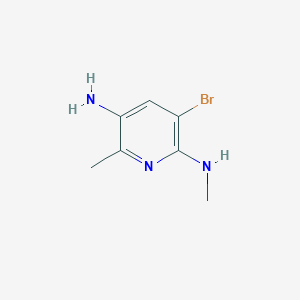
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
